(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a 2H-chromene backbone substituted with an imino group at position 2 and a carboxamide group at position 3. The imino group is further modified with a 3-chloro-4-methoxyphenyl moiety, while the carboxamide is linked to a 4-chlorophenyl ring. The Z-configuration of the imino group is critical for maintaining planar conjugation, impacting molecular stability and binding affinity .
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-29-21-11-10-17(13-19(21)25)27-23-18(12-14-4-2-3-5-20(14)30-23)22(28)26-16-8-6-15(24)7-9-16/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCDYJQDPYWCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde derivatives and appropriate ketones under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the chromene derivative and an amine, in this case, 3-chloro-4-methoxyaniline.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core is a versatile scaffold in organic synthesis.
Biology
Biologically, the compound’s structure allows it to interact with various enzymes and receptors, making it a candidate for drug development. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Halogen vs. Methoxy Substitution : The target compound’s 3-Cl-4-OCH₃ group enhances both lipophilicity (via Cl) and solubility (via OCH₃) compared to the 5-Cl-2-F analogue, which has higher electronegativity but reduced steric bulk .
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Key Observations:
- NMR Signals : Aromatic protons in the target and analogues appear in δ 7.0–7.9, reflecting similar electronic environments. The 4-OCH₃ group (absent in the target) would shift upfield (δ ~3.7–3.8) in methoxy-containing derivatives .
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chromene backbone with various substituents, including a chloro and a methoxy group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.4 | Induction of apoptosis via caspase activation | |
| HeLa | 12.1 | Cell cycle arrest at G1 phase | |
| HCT116 | 8.5 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in various diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.
Table 2: Enzyme Inhibition Data
Antioxidant Activity
The antioxidant properties of chromene derivatives are well-documented. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Case Study: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential neuroprotective effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Interaction : Competitive inhibition of AChE and BChE, impacting neurotransmitter levels.
- Antioxidant Defense : Modulation of oxidative stress responses through radical scavenging.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the chromene backbone via cyclization of a substituted salicylaldehyde derivative with a β-keto ester under acidic conditions (e.g., H₂SO₄ or PTSA) .
- Step 2: Introduction of the imine group by reacting the chromene intermediate with 3-chloro-4-methoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C .
- Step 3: Amide coupling with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization Tips:
- Monitor reaction progress using TLC (Rf values) or HPLC (retention time) to ensure completion .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .
- Adjust solvent polarity and temperature to minimize side reactions (e.g., Schiff base hydrolysis) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its stereochemistry and functional groups?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm), imine (C=N, δ ~160 ppm), and carboxamide (C=O, δ ~170 ppm). The (2Z) configuration is confirmed via NOE correlations between the imine proton and chromene backbone .
- X-ray Crystallography:
- FT-IR Spectroscopy:
- Confirm imine (C=N stretch at ~1620 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in biological activity data observed across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays:
- Use dose-response curves (IC₅₀ values) in enzyme inhibition studies (e.g., kinase assays) with controls for solvent effects (e.g., DMSO <1% v/v) .
- Purity Validation:
- Characterize batches using HPLC-MS (>95% purity) to rule out impurities as confounding factors .
- Comparative Meta-Analysis:
- Apply statistical tools (e.g., ANOVA or Bayesian modeling) to harmonize data from disparate studies, focusing on shared endpoints (e.g., apoptosis induction) .
Advanced: What computational strategies predict the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Focus on the imine and chlorophenyl groups as key pharmacophores .
- MD Simulations:
- Run GROMACS simulations (100 ns) to assess stability of ligand-target complexes. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2 Å) .
- QSAR Modeling:
- Develop 3D-QSAR models using descriptors like logP and polar surface area to correlate substituent effects (e.g., chloro vs. methoxy) with activity .
Advanced: How does the stereoelectronic profile of substituents influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, CF₃):
- Enhance electrophilicity of the imine moiety, improving binding to nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Methoxy Group:
- Steric Effects:
- Bulkier substituents (e.g., trifluoromethyl) reduce rotational freedom, stabilizing bioactive conformations. Quantify using torsion angle scans in Gaussian .
Advanced: What strategies mitigate instability issues during long-term storage or in biological matrices?
Methodological Answer:
- Lyophilization:
- Store as a lyophilized powder under argon at –80°C to prevent hydrolysis of the imine group .
- Formulation:
- Use cyclodextrin encapsulation or lipid nanoparticles to enhance stability in physiological pH .
- Degradation Studies:
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Identify degradation products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
